molecular formula C17H30ClNO4 B4951379 Dicyclohexyl 2-aminopentanedioate;hydrochloride

Dicyclohexyl 2-aminopentanedioate;hydrochloride

Cat. No.: B4951379
M. Wt: 347.9 g/mol
InChI Key: PGVBHPNWTOCQFI-UHFFFAOYSA-N
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Description

Dicyclohexyl 2-aminopentanedioate;hydrochloride is a chemical compound with the molecular formula C19H22ClNO4. It is a derivative of glutamic acid, where the amino and carboxyl groups are modified with dicyclohexyl and hydrochloride groups, respectively. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl 2-aminopentanedioate;hydrochloride typically involves the esterification of glutamic acid with dicyclohexyl groups. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl 2-aminopentanedioate;hydrochloride undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Dicyclohexyl 2-aminopentanedioate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Dicyclohexyl 2-aminopentanedioate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl 2-aminopentanedioate;hydrochloride
  • Diethyl 2-aminopentanedioate;hydrochloride

Uniqueness

Dicyclohexyl 2-aminopentanedioate;hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

dicyclohexyl 2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4.ClH/c18-15(17(20)22-14-9-5-2-6-10-14)11-12-16(19)21-13-7-3-1-4-8-13;/h13-15H,1-12,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVBHPNWTOCQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(C(=O)OC2CCCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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